
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a pyrazole ring and a chromene moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C18H19N3O4
- Molecular Weight : 341.367 g/mol
- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
Cytotoxicity and Antitumor Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers. For example, derivatives of chromene compounds have demonstrated IC50 values in the micromolar range, indicating significant antitumor activity .
Cell Line | IC50 (μM) |
---|---|
Prostate Cancer | 1.143 |
Breast Cancer | 2.76 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of pyrazole and chromene derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like this compound .
- Cytotoxic Evaluation : In another study focusing on chromene derivatives, it was reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) that could be applicable to our compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit notable antimicrobial properties. Pyrazole derivatives have been shown to effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
This suggests that the compound may be effective in treating infections caused by these bacteria.
Cytotoxicity and Antitumor Activity
The potential of this compound as an anticancer agent has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers.
Cell Line | IC50 (μM) |
---|---|
Prostate Cancer | 1.143 |
Breast Cancer | 2.76 |
The biological activity is believed to be mediated through mechanisms such as:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents.
Case Studies
Several case studies highlight the efficacy of pyrazole and chromene derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like this compound.
- Cytotoxic Evaluation : Research focusing on chromene derivatives reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) applicable to this compound.
Análisis De Reacciones Químicas
Amide Bond Formation
The reaction proceeds via nucleophilic attack of the amine on the activated carboxylic acid, followed by elimination of the coupling agent byproduct. This step is critical for forming the compound’s core structure .
Cyclization Reactions
While not directly observed for this compound, related chromone-pyrazole hybrids undergo:
-
1,3-dipolar cycloaddition : For example, diazomethane reacting with α,β-enones to form pyrazoline intermediates, which rearrange to stable pyrazoles .
-
Oxidative cyclization : Involves oxidation of enol ethers or hydrazones to form fused heterocycles .
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Confirms the presence of methylene protons (δ 4.96 ppm), pyrazole-H (δ 8.78 ppm), and carbonyl groups (δ 11.99 ppm for NH) .
-
IR spectroscopy : Key bands include NH (3199 cm⁻¹), C≡N (2202 cm⁻¹), and C=O (1718 cm⁻¹) .
-
HPLC/TLC : Used to assess purity and confirm product formation.
Potential Transformations
The compound’s heterocyclic framework allows for:
-
Substitution reactions : Methoxy groups (e.g., at position 8) may undergo demethylation or alkylation.
-
Hydrolysis : Amide bonds can hydrolyze under acidic/basic conditions to regenerate the carboxylic acid and amine.
-
Coordination chemistry : The pyrazole and chromene moieties may interact with metal ions, enabling applications in catalysis or sensing .
Biological Activity Correlation
While not directly addressed in the synthesis-focused literature, related chromone-pyrazole hybrids exhibit:
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-9-12(2)21(20-11)8-7-19-17(22)14-10-13-5-4-6-15(24-3)16(13)25-18(14)23/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKQQCCAQRRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.